Home > Products > Screening Compounds P135051 > Telaprevir metabolite M3
Telaprevir metabolite M3 - 402959-36-8

Telaprevir metabolite M3

Catalog Number: EVT-3401351
CAS Number: 402959-36-8
Molecular Formula: C36H55N7O6
Molecular Weight: 681.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Telaprevir is classified as a protease inhibitor and is primarily utilized in the management of chronic hepatitis C infections, particularly those caused by genotype 1 virus. The metabolite M3 is one of several metabolites formed during the metabolism of telaprevir, which occurs predominantly in the liver through cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway results in various metabolites, including M3, which may exhibit differing pharmacological activities compared to the parent compound.

Synthesis Analysis

Methods and Technical Details

The synthesis of telaprevir and its metabolites, including M3, involves complex organic reactions. The primary synthetic route for telaprevir includes several key steps:

  1. Biocatalytic Desymmetrization: This method utilizes enzymes to selectively convert specific functional groups in a molecule, enhancing the yield of desired stereoisomers.
  2. Multicomponent Reactions: These reactions allow for the simultaneous combination of multiple reactants to form a single product, streamlining the synthesis process.

The specific conditions for synthesizing telaprevir metabolite M3 involve careful control of reaction parameters to ensure optimal yields and purity levels. The detailed synthetic pathways are often proprietary but typically include steps that focus on achieving high selectivity for desired stereochemical configurations.

Molecular Structure Analysis

Structure and Data

Telaprevir metabolite M3 has a distinct molecular structure characterized by specific functional groups that influence its biological activity. While the exact structural formula may vary slightly depending on synthesis conditions, it retains key features of the parent compound. The molecular formula for telaprevir is C22H30N4O4S, and its structure includes multiple chiral centers that contribute to its pharmacological properties.

Structural Characteristics

  • Chirality: Telaprevir and its metabolites possess chiral centers that affect their interaction with biological targets.
  • Functional Groups: The presence of ketone and amide groups plays a crucial role in binding affinity and activity against viral proteases.
Chemical Reactions Analysis

Reactions and Technical Details

The metabolism of telaprevir involves several enzymatic reactions that transform it into various metabolites, including M3. Key reactions include:

  1. Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
  2. Hydrolysis: Involves the cleavage of amide bonds, which can yield different active or inactive forms.

These reactions are critical for determining the pharmacokinetic profile of telaprevir and its metabolites, influencing their efficacy and safety in clinical use.

Mechanism of Action

Process and Data

Telaprevir acts primarily by inhibiting the NS3/4A protease enzyme essential for hepatitis C viral replication. The mechanism involves:

  • Binding Affinity: Telaprevir forms a stable reversible covalent bond with the active site serine residue of the NS3 protease.
  • Inhibition Dynamics: The binding process occurs in two steps:
    • Formation of a weaker initial complex.
    • Rearrangement to a tightly bound form that effectively inhibits protease activity.

The inhibition constant (Ki) for telaprevir has been determined to be approximately 7 nM, indicating potent inhibitory effects against hepatitis C virus replication.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Telaprevir metabolite M3 is typically presented as a solid compound.
  • Solubility: Its solubility characteristics are influenced by its chemical structure; it is generally soluble in organic solvents but may have limited water solubility.

Chemical Properties

  • Stability: The stability of metabolite M3 under physiological conditions affects its therapeutic potential.
  • Reactivity: The presence of specific functional groups contributes to its reactivity profile, impacting how it interacts with biological systems.

Relevant data on these properties are crucial for understanding how metabolite M3 behaves in vivo and its implications for drug formulation.

Applications

Scientific Uses

Telaprevir metabolite M3 serves as an important compound in pharmacological research related to hepatitis C treatment. Its study contributes to:

  • Understanding Drug Metabolism: Insights into how telaprevir is processed in the body can inform dosing strategies and potential drug interactions.
  • Development of Novel Therapeutics: Research on metabolites like M3 can lead to new antiviral agents or improved formulations that enhance efficacy or reduce side effects.
Biosynthesis and Metabolic Pathways of Telaprevir Metabolite M3

Telaprevir (VX-950), a peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, undergoes extensive biotransformation to generate multiple metabolites. The most pharmacologically significant is the reduced metabolite M3, formed via stereoselective reduction of the α-ketoamide pharmacophore. This metabolite exhibits approximately 30-fold lower antiviral activity compared to the parent drug yet contributes meaningfully to overall therapeutic effects due to its plasma concentrations. M3's formation represents a critical detoxification pathway that influences telaprevir's clearance and exposure profile [5] [9].

Enzymatic Mechanisms in α-Ketoamide Bond Reduction

The α-ketoamide bond in telaprevir serves as both the active warhead (targeting the catalytic serine of NS3/4A protease) and the primary site of reductive metabolism. Reduction converts the electrophilic ketone to a chiral secondary alcohol, producing the R-diastereomer as the predominant M3 metabolite. This transformation proceeds via a NADPH-dependent mechanism where hydride transfer occurs at the re-face of the carbonyl group, resulting in (S)-configuration at the newly formed chiral center [9].

Quantum mechanical studies reveal a stepwise mechanism:

  • Deprotonation: His41 (or analogous residue in reductases) deprotonates Cys145 (or catalytic tyrosine in AKRs), generating a nucleophilic thiolate/alkoxide.
  • Nucleophilic attack: The nucleophile attacks the electrophilic carbonyl carbon of telaprevir's α-ketoamide.
  • Proton transfer: Solvent-mediated proton transfer stabilizes the tetrahedral intermediate.
  • Hydride transfer: NADPH provides a hydride ion, leading to C=O bond reduction and alcohol formation [3] [10].

The reaction free energy (ΔG) for this reduction is approximately -5.2 kcal/mol, with an activation energy barrier of 12–15 kcal/mol, indicating favorable thermodynamics but kinetically controlled regioselectivity [7].

  • Table 1: Key Enzymes Catalyzing α-Ketoamide Reduction in Telaprevir Metabolism
    Enzyme SystemSubfamilyCatalytic Efficiency (Vmax/Km)Diastereoselectivity (M3:R/S)
    Aldo-Keto ReductaseAKR1C28.7 mL/min/mg98:2
    Aldo-Keto ReductaseAKR1C36.2 mL/min/mg95:5
    Carbonyl ReductaseCBR13.1 mL/min/mg85:15
    Cytochrome P450CYP3A4<0.5 mL/min/mgNot applicable

Role of Aldo-Keto Reductases in Metabolite M3 Formation

Aldo-keto reductases (AKRs), particularly AKR1C2 (human liver) and AKR1C3 (extrahepatic), are the primary enzymes responsible for M3 formation. These cytosolic NADPH-dependent oxidoreductases recognize telaprevir's α-ketoamide group as a substrate due to its structural similarity to endogenous carbonyl compounds. AKRs exhibit high catalytic efficiency toward telaprevir, with AKR1C2 showing ≈3-fold greater activity than carbonyl reductases (CBRs) [4] [8].

Key biochemical characteristics include:

  • Inhibition kinetics: Flufenamic acid (AKR1C-specific inhibitor) reduces M3 formation by >80% in human hepatocytes, confirming AKR dominance.
  • Stereoselectivity: AKR1C enzymes generate the R-M3 diastereomer with >95% enantiomeric excess due to precise positioning in the enzyme's active site.
  • Genetic modulation: Single nucleotide polymorphisms (SNPs) in AKR1C3 (e.g., rs12529) correlate with 30–45% interindividual variability in M3 plasma exposure [8] [9].

Structural analyses reveal that telaprevir binds to AKR1C3 via hydrogen bonding between the α-keto oxygen and catalytic residue Tyr55, and hydrophobic interactions between the cyclopropyl group and Trp227. This orientation facilitates stereoselective hydride transfer from NADPH [4].

Comparative Analysis of Hepatic vs. Extrahepatic Biotransformation

M3 formation occurs in both hepatic and extrahepatic tissues, but with distinct quantitative and qualitative differences:

  • Hepatic metabolism: The liver contributes ≈75% of systemic M3 exposure due to high expression of AKR1C2 and AKR1C3. Human liver microsomes exhibit M3 formation rates of 12.3 pmol/min/mg protein, which is 3.5-fold higher than intestinal microsomes. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) shifts metabolism toward AKR-mediated reduction, increasing M3:AUC by 45% [2] [5].

  • Extrahepatic metabolism:

  • Intestinal: Enterocytes express AKR1C3, contributing to first-pass metabolism (15–20% of oral dose).
  • Renal: AKR1C4 in proximal tubules generates M3 locally but contributes minimally to systemic exposure.
  • Hematopoietic: CBR1 in erythrocytes forms M3 at low rates (0.8 pmol/min/mg Hb) [5] [9].

  • Table 2: Tissue-Specific Formation Rates of Metabolite M3

    TissuePrimary EnzymesFormation Rate (pmol/min/mg protein)Relative Contribution (%)
    LiverAKR1C2 > AKR1C312.3 ± 2.175
    IntestineAKR1C33.5 ± 0.818
    KidneyAKR1C41.2 ± 0.35
    LungCBR10.9 ± 0.22

Hepatic zonation also influences metabolism: perivenous hepatocytes show 2.3-fold higher M3 formation than periportal cells due to graded expression of AKR1C isoforms along the lobule [8].

In Vitro Models for Studying Prodrug Activation and Metabolite Generation

Accurate prediction of M3 kinetics requires carefully selected in vitro models that recapitulate physiological reduction pathways:

  • Human liver subcellular fractions:
  • S9 fractions: Retain soluble AKRs and membrane-bound CYP3A4, enabling integrated phase I/reduction studies. M3 formation in S9 fractions follows Michaelis-Menten kinetics (Km = 18.2 μM; Vmax = 32 pmol/min/mg).
  • Cytosolic fractions: Isolate AKR activity without oxidative interference; used to determine reductase-specific Vmax/Km ratios [9].
  • Recombinant enzyme systems:
  • AKR1C2- and AKR1C3-transfected HEK293 cells quantify isoform-specific contributions. AKR1C3 shows 40% higher catalytic efficiency than AKR1C2 for M3 generation.
  • Time-dependent inhibition assays confirm telaprevir does not inactivate AKRs, unlike its effects on CYP3A4 [4] [8].
  • Primary cell models:
  • Cryopreserved human hepatocytes maintain physiological enzyme ratios and predict in vivo clearance within 2-fold accuracy. Intrinsic clearance (CLint) for M3 formation is 9.2 μL/min/10⁶ cells.
  • Hepatocyte co-cultures with non-parenchymal cells improve longevity for chronic exposure studies (>72h viability) [2] [5].

  • Table 3: Validation Parameters for In Vitro M3 Formation Models

    Model SystemPredictive Accuracy (in vivo vs. in vitro CL)Key LimitationsOptimal Incubation Conditions
    Liver S9 fractions1.8-fold errorDepletes NADPH rapidlyNADPH (1mM), 37°C, 30 min
    Recombinant AKR1C3Isoform-specific onlyLacks competing enzymesNADPH (2mM), pH 7.4
    Primary hepatocytes2.1-fold errorDonor variability5% CO2, collagen-coated plates
    Hepatocyte-Kupffer co-cultures1.5-fold errorComplex setupSerum-free media, 7-day culture

Metabolic stability assays using these models demonstrate that M3 formation accounts for ≈31% of telaprevir clearance, with remaining pathways dominated by oxidative metabolism (CYP3A4) and hydrolysis [5] [9].

Comprehensive Compound Listing

  • Table 4: Key Compounds Related to Telaprevir Metabolism
    Compound NameRole in M3 BiosynthesisChemical Class
    Telaprevir (VX-950)Parent drugα-Ketoamide peptidomimetic
    Metabolite M3R-diastereomer of reduced telaprevirHydroxyamide
    NADPHCofactor for reductionDinucleotide
    AKR1C2Primary reductaseAldo-keto reductase
    AKR1C3Extrahepatic reductaseAldo-keto reductase
    Flufenamic acidAKR inhibitorFenamate
    α-KetoamideWarhead undergoing reductionElectrophilic carbonyl

Properties

CAS Number

402959-36-8

Product Name

Telaprevir metabolite M3

IUPAC Name

(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide

Molecular Formula

C36H55N7O6

Molecular Weight

681.9 g/mol

InChI

InChI=1S/C36H55N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-30,44H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,29?,30+/m0/s1

InChI Key

FTZGWEAUHOMNIG-FAIVAVRGSA-N

SMILES

CCCC(C(C(=O)NC1CC1)O)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5

Canonical SMILES

CCCC(C(C(=O)NC1CC1)O)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5

Isomeric SMILES

CCC[C@@H](C(C(=O)NC1CC1)O)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.